molecular formula C7H10N2O2S B372275 Ethyl 2-amino-5-methylthiazole-4-carboxylate CAS No. 72054-60-5

Ethyl 2-amino-5-methylthiazole-4-carboxylate

Cat. No. B372275
CAS RN: 72054-60-5
M. Wt: 186.23g/mol
InChI Key: KTGUPAFUVGHOQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-amino-5-methylthiazole-4-carboxylate is a derivative of the thiazole group . It is a substantial compound that has been synthesized using readily available materials .


Synthesis Analysis

This compound has been modified and synthesized using readily available materials . The structures of synthesized derivatives were confirmed by IR, 1H NMR, 13C NMR, and mass spectral techniques .


Molecular Structure Analysis

The molecular structure of Ethyl 2-amino-5-methylthiazole-4-carboxylate was confirmed by various techniques such as IR, 1H NMR, 13C NMR, and mass spectral techniques .


Chemical Reactions Analysis

The compound has been modified and synthesized using readily available materials . The newly prepared compounds were studied for their antimicrobial activities against strains of bacteria and fungi .

Scientific Research Applications

Antimicrobial Research

  • Field : This compound is used in the field of medicinal chemistry, specifically in antimicrobial research .
  • Application : It is utilized as a starting material for the synthesis of a range of heterocyclic analogues with promising therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory & analgesic agents .
  • Method : Compounds were synthesized and characterized by FTIR and NMR (1H and 13C). Evaluation of antibacterial potential against multi-drug resistant clinical isolates was performed and minimum inhibitory concentration (MIC) values were determined .
  • Results : The synthesized compounds showed good MIC values. Among all the synthesized compounds, some showed significant antibacterial potential towards gram-positive Staphylococcus epidermidis and gram-negative Pseudomonas aeruginosa at MIC 250 µg/mL and 375 µg/mL respectively .

Biological Study of Carboxamides

  • Field : This compound is used in the field of chemical crystallography, specifically in the biological study of carboxamides .
  • Application : It is used in the synthesis of novel thiazolylcarboxamide derivatives .
  • Method : The derivatives were synthesized by the reaction of ethyl 2-amino-4-methylthiazole-5-carboxylate with four substituted carbonyl chlorides at 0 °C in excellent yield .
  • Results : All the synthesized compounds were screened against various bacterial and fungal species for antibacterial and antifungal activity .

Green Chemistry

  • Field : This compound is used in the field of green chemistry .
  • Application : It is used in the efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates .
  • Method : Under mild reaction conditions, some of the products with alkyl group on the 2-amino group or with various groups on 2-substituted phenyl ring were obtained in good yields from ethyl acetoacetate, N-bromosuccinimide, thiourea, or its N-substituted derivatives in an efficient way instead of the traditional two-step reaction .
  • Results : The synthesized compounds showed good yields for the substrates including N-alkyl-substituted thioureas and some of the N-aryl thioureas bearing both electron-donating groups or electron-withdraw-ing groups on the phenyl ring .

Synthesis of Schiff Bases

  • Field : This compound is used in the field of medicinal chemistry, specifically in the synthesis of Schiff bases .
  • Application : It is used in the synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases .
  • Method : The Schiff bases were synthesized by reacting ethyl 2-amino-5-methylthiazole-4-carboxylate with various aldehydes .
  • Results : The synthesized compounds showed moderate to significant antibacterial and antifungal potential .

Synthesis of Imidazo[2,1-b]thiazoles

  • Field : This compound is used in the field of medicinal chemistry, specifically in the synthesis of Imidazo[2,1-b]thiazoles .
  • Application : It is used in the microwave-assisted green synthesis of new imidazo[2,1-b]thiazoles .
  • Method : The synthesis involves the reaction of ethyl 2-amino-5-methylthiazole-4-carboxylate with various reagents under microwave irradiation .
  • Results : The synthesized compounds were obtained in good yields and showed promising biological activities .

Synthesis of 2,3-Dihydro-1,3-thiazole-5-carboxylate

  • Field : This compound is used in the field of organic chemistry, specifically in the synthesis of 2,3-dihydro-1,3-thiazole-5-carboxylate .
  • Application : It is used in the synthesis of 3-Ethyl-2-(ethylimino)-4-methyl-2,3-dihydro-1,3-thiazole-5-carboxylate .
  • Method : The synthesis involves the reaction of ethyl 2-amino-5-methylthiazole-4-carboxylate with ethyl acetate .
  • Results : The synthesized compound was obtained as yellow cubic crystals with a melting point of 63–64 °C .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has acute oral toxicity, can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

properties

IUPAC Name

ethyl 2-amino-5-methyl-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2S/c1-3-11-6(10)5-4(2)12-7(8)9-5/h3H2,1-2H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTGUPAFUVGHOQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=N1)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-amino-5-methylthiazole-4-carboxylate

Synthesis routes and methods

Procedure details

Ethyl 3-bromo-2-oxobutanoate (Intermediate 177, 12.2 g; 58.7 mmol) and thiourea (4.46 g; 76.1; 58.7 mmol) were combined and heated to reflux. The solution was allowed to cool to room temperature and stir for 12 hours. The reaction was monitored by LC/MS. The base was precipitated with 20% NH4OH (10 ml) and then redissolved with 1N HCl (100 ml) and then finally reprecipitated with 20% NH4OH. The precipitate was collected and washed with H2O. The crude product was then crystallized from 9:1 ethanol/water to give 5.95 g of product in 55% yield. MS (ES) MH+: 187 for C7H10N2O2S.
Quantity
12.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
4.46 g
Type
reactant
Reaction Step Three
Yield
55%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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